4-methyl-5-nitro-1H-indazole
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Overview
Description
4-Methyl-5-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a methyl group at the fourth position and a nitro group at the fifth position on the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-nitro-1H-indazole can be achieved through various methods, including:
Nitration of 4-methyl-1H-indazole: This method involves the nitration of 4-methyl-1H-indazole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of byproducts.
Cyclization of 2-(methylamino)benzonitrile: Another approach involves the cyclization of 2-(methylamino)benzonitrile in the presence of a suitable oxidizing agent, such as copper(II) acetate, under an oxygen atmosphere.
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-methyl-5-amino-1H-indazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding oxides or hydroxylated products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .
Comparison with Similar Compounds
4-Methyl-1H-indazole: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitro-1H-indazole:
4-Methyl-5-amino-1H-indazole: A reduced form of 4-methyl-5-nitro-1H-indazole with distinct biological activities.
Uniqueness: this compound is unique due to the presence of both the methyl and nitro groups, which confer specific chemical reactivity and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-methyl-5-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6-4-9-10-7(6)2-3-8(5)11(12)13/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFYSIHSUXTSGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363400 |
Source
|
Record name | 4-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101420-67-1 |
Source
|
Record name | 4-Methyl-5-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101420-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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